molecular formula C9H20N2O B13246813 4-(2-Aminoethyl)-1,2-dimethylpiperidin-4-OL

4-(2-Aminoethyl)-1,2-dimethylpiperidin-4-OL

Cat. No.: B13246813
M. Wt: 172.27 g/mol
InChI Key: XSCXCSYIIOPRDE-UHFFFAOYSA-N
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Description

4-(2-Aminoethyl)-1,2-dimethylpiperidin-4-OL is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of an aminoethyl group attached to the piperidine ring, which is further substituted with two methyl groups and a hydroxyl group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Aminoethyl)-1,2-dimethylpiperidin-4-OL typically involves the reaction of 1,2-dimethylpiperidine with an appropriate aminoethylating agent under controlled conditions. One common method involves the use of ethylenediamine as the aminoethylating agent, which reacts with 1,2-dimethylpiperidine in the presence of a suitable catalyst to yield the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Industrial production typically employs advanced techniques such as catalytic hydrogenation, high-pressure reactors, and automated control systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(2-Aminoethyl)-1,2-dimethylpiperidin-4-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The aminoethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents such as alkyl halides and acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones or aldehydes, while reduction can produce amines. Substitution reactions can lead to a wide range of substituted derivatives with varying functional groups.

Scientific Research Applications

4-(2-Aminoethyl)-1,2-dimethylpiperidin-4-OL has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for neurological disorders.

    Industry: It is used in the production of specialty chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(2-Aminoethyl)-1,2-dimethylpiperidin-4-OL involves its interaction with specific molecular targets, such as enzymes and receptors. The aminoethyl group can form hydrogen bonds and electrostatic interactions with target molecules, leading to changes in their activity or function. The compound may also modulate signaling pathways and biochemical processes, contributing to its observed effects.

Comparison with Similar Compounds

4-(2-Aminoethyl)-1,2-dimethylpiperidin-4-OL can be compared with other similar compounds, such as:

    4-(2-Aminoethyl)piperidine: Lacks the additional methyl groups and hydroxyl group, resulting in different chemical and biological properties.

    1,2-Dimethylpiperidine: Lacks the aminoethyl group, leading to different reactivity and applications.

    4-(2-Aminoethyl)-N-phenylpiperidine: Contains a phenyl group instead of the hydroxyl group, which affects its interactions and applications.

Properties

Molecular Formula

C9H20N2O

Molecular Weight

172.27 g/mol

IUPAC Name

4-(2-aminoethyl)-1,2-dimethylpiperidin-4-ol

InChI

InChI=1S/C9H20N2O/c1-8-7-9(12,3-5-10)4-6-11(8)2/h8,12H,3-7,10H2,1-2H3

InChI Key

XSCXCSYIIOPRDE-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CCN1C)(CCN)O

Origin of Product

United States

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